molecular formula C18H19N5O2S B2462488 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 843634-90-2

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2462488
CAS No.: 843634-90-2
M. Wt: 369.44
InChI Key: FDKJBOOTEXPJSF-UHFFFAOYSA-N
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Description

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Selective Human Adenosine A3 Receptor Antagonists

Research has identified derivatives related to the compound of interest as potent and selective antagonists for human adenosine A3 receptors. These findings are significant in the context of designing receptor-specific drugs that could target various physiological functions, including inflammatory processes, without affecting other adenosine receptor subtypes. One study highlighted the synthesis and evaluation of thiazole and thiadiazole derivatives, showing great increases in binding affinity and selectivity for human adenosine A3 receptors, which could be foundational in developing new therapeutic agents (Jung et al., 2004).

Green Synthesis of Chemical Intermediates

In another vein, the compound has relevance in the green synthesis of chemical intermediates. For instance, derivatives have been utilized in the development of novel catalysts for the hydrogenation of nitro compounds to amines, a process critical for producing various dyes and pharmaceuticals. This research underscores the importance of environmentally friendly chemical synthesis methods, with one study demonstrating the high activity, selectivity, and stability of a novel Pd/C catalyst for such transformations (Zhang Qun-feng, 2008).

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-4-3-5-13(10-12)17-21-22-18(23(17)19)26-11-16(24)20-14-6-8-15(25-2)9-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKJBOOTEXPJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.